molecular formula C10H6ClN3O3 B068659 2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine CAS No. 175135-51-0

2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine

Cat. No.: B068659
CAS No.: 175135-51-0
M. Wt: 251.62 g/mol
InChI Key: LXOSOXNFZKOICS-UHFFFAOYSA-N
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Description

2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine is a chemical compound with the molecular formula C10H6ClN3O3 and a molecular weight of 251.63 g/mol . It is characterized by the presence of a chloropyridyl group and a nitropyridine group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine typically involves the reaction of 5-chloro-3-pyridinol with 3-nitropyridine under specific conditions. One common method is the nucleophilic substitution reaction where 5-chloro-3-pyridinol reacts with 3-nitropyridine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloropyridyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the chloropyridyl group under basic conditions.

Major Products Formed

    Reduction: The major product formed is 2-[(5-Amino-3-pyridyl)oxy]-3-nitropyridine.

    Substitution: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Scientific Research Applications

2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitropyridine
  • 3-Chloro-2-nitropyridine
  • 5-Chloro-2-nitropyridine

Uniqueness

2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine is unique due to the presence of both a chloropyridyl and a nitropyridine group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(5-chloropyridin-3-yl)oxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O3/c11-7-4-8(6-12-5-7)17-10-9(14(15)16)2-1-3-13-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOSOXNFZKOICS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC(=CN=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379183
Record name 2-[(5-chloro-3-pyridyl)oxy]-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-51-0
Record name 2-[(5-Chloro-3-pyridinyl)oxy]-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(5-chloro-3-pyridyl)oxy]-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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